LogP Shift of +2.20 vs. Parent Azetidin-3-ylmethanol Positions Target Compound in Optimal CNS Drug-Likeness Window
The target compound exhibits a calculated LogP of 1.10, compared to -1.11 for the unsubstituted parent azetidin-3-ylmethanol (CAS 95849-02-8), representing a +2.20 log unit increase . The benzhydryl analog (CAS 72351-36-1) reaches LogP 2.64, overshooting the optimal CNS range (typically LogP 1–3) and increasing the risk of high plasma protein binding and metabolic liability [1]. The cyclopentylmethyl analog therefore strikes a balance: sufficient lipophilicity for passive blood-brain barrier (BBB) penetration while avoiding the excessive hydrophobicity associated with rapid hepatic clearance.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.10 |
| Comparator Or Baseline | Azetidin-3-ylmethanol (CAS 95849-02-8): LogP = -1.11; (1-Benzhydrylazetidin-3-yl)methanol (CAS 72351-36-1): LogP = 2.64 |
| Quantified Difference | +2.20 log units vs. azetidin-3-ylmethanol; -1.54 log units vs. benzhydryl analog |
| Conditions | Computational prediction (Chemscene ALogP method for target; Chemsrc/Molbase ALogP for comparators) |
Why This Matters
This LogP value places the compound within the established 'CNS drug-like' window (LogP 1–3), making it a rational choice for designing brain-penetrant CB1 antagonist candidates, whereas the parent azetidin-3-ylmethanol is too polar and the benzhydryl analog is too lipophilic for optimal CNS pharmacokinetics.
- [1] Molbase. (2024). (1-Benzhydrylazetidin-3-yl)methanol (CAS 72351-36-1) – LogP and PSA Data. Retrieved from https://qiye.molbase.cn View Source
